

N-Methylcyclohexylamine: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methylcyclohexylamine**

Cat. No.: **B046574**

[Get Quote](#)

For Immediate Release

N-Methylcyclohexylamine, a secondary aliphatic amine, has emerged as a crucial building block and versatile reagent in the landscape of modern organic synthesis. Its utility spans a wide range of applications, from the synthesis of active pharmaceutical ingredients (APIs) to the development of specialty materials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its role in key synthetic transformations.

Physicochemical Properties

N-Methylcyclohexylamine is a colorless to pale yellow liquid with a characteristic amine odor. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-Methylcyclohexylamine**

Property	Value	Reference
CAS Number	100-60-7	[1]
Molecular Formula	C ₇ H ₁₅ N	[1]
Molecular Weight	113.20 g/mol	[1]
Boiling Point	149 °C	[1]
Density	0.868 g/mL at 25 °C	[1]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and ether.	[1]

Applications in Organic Synthesis

N-Methylcyclohexylamine serves as a key intermediate and reagent in a variety of organic reactions, including N-alkylation, N-acylation, and C-N cross-coupling reactions. Its nucleophilic nature and basicity make it a valuable tool for constructing complex molecular architectures.[\[2\]](#)

Synthesis of N-Methylcyclohexylamine

One common method for the synthesis of **N-Methylcyclohexylamine** is the hydrogenation of methylaniline over a supported nickel catalyst.[\[3\]](#) Another approach involves the reductive amination of cyclohexanone with methylamine.[\[4\]](#)

Experimental Protocols

Protocol 1: Synthesis of N-Methylcyclohexylamine via Hydrogenation of N-Methylaniline

This protocol describes the synthesis of **N-Methylcyclohexylamine** by the hydrogenation of N-methylaniline.

Materials:

- N-Methylaniline

- Platinum on carbon (Pt/C) catalyst
- Sodium hydroxide (NaOH)
- Hydrogen gas (H₂)
- Methanol
- n-Dodecane (internal standard for GC analysis)
- Hexane
- Ethyl acetate

Procedure:

- A catalyst (e.g., platinum on carbon) is reduced under a flow of H₂ at 300°C for 0.5 hours.
- After cooling, methanol (30 mmol) is injected to cover the catalyst, protecting it from air exposure.
- N-methylaniline (1 mmol), solid NaOH (1 mmol), and n-dodecane (0.25 mmol) are added to the reaction tube.
- The tube is placed in a stainless-steel autoclave, purged with N₂ gas, and then pressurized with H₂.
- The reaction mixture is heated to 130°C and stirred under 30003 Torr of H₂ pressure for 36 hours.^[5]
- Upon completion, the reaction mixture is cooled, and the pressure is released.
- The conversion of N-methylaniline and the yield of **N-Methylcyclohexylamine** are determined by GC analysis, using n-dodecane as an internal standard.^[5]
- The product is isolated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.^[5]

Expected Yield: 74%[\[5\]](#)

Protocol 2: N-Alkylation of N-Methylcyclohexylamine with Benzyl Bromide

This protocol details the synthesis of N-cyclohexyl-N-methylbenzylamine.[\[6\]](#)

Materials:

- **N-Methylcyclohexylamine**
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- 4-Methyl-2-pentanone
- Activated carbon

Procedure:

- To a solution of **N-Methylcyclohexylamine** (1.70 g, 0.015 mol) in 4-methyl-2-pentanone (50 mL), add potassium carbonate (2.28 g, 1.1 equivalents).
- Add benzyl bromide (1.78 mL, 2.56 g, 0.015 mol) to the mixture.
- Heat the reaction mixture under reflux overnight.
- After cooling, filter the insoluble potassium salts.
- Concentrate the filtrate to dryness.
- Dissolve the resulting solid in boiling 4-methyl-2-pentanone and treat with activated carbon.
- Perform a hot filtration, and the purified product will precipitate upon cooling.
- Collect the product by vacuum filtration.

Quantitative Data:

Table 2: N-Alkylation of **N-Methylcyclohexylamine** with Benzyl Bromide

Product	Starting Materials	Reagents	Solvent	Reaction Conditions	Yield	Reference
N-cyclohexyl-N-methylbenzylamine	Methylcyclohexylamin e, Benzyl bromide	K ₂ CO ₃	4-Methyl-2-pentanone	Reflux, overnight	Not specified	[6]

Protocol 3: Synthesis of a Bromhexine Impurity using N-Methylcyclohexylamine

This protocol describes the synthesis of N,N-bis(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chloride, an impurity of the drug bromhexine.

Materials:

- **N-Methylcyclohexylamine**
- 2,4-dibromo-6-chloromethylaniline
- Ethanol
- Hydrochloric acid

Procedure:

- Add **N-Methylcyclohexylamine** (50g) to a reaction flask and cool to 10°C.
- Add 2,4-dibromo-6-chloromethylaniline (100g) in batches, maintaining the temperature at or below 50°C.
- After the addition is complete, stir the reaction mixture at 45-50°C for 3 hours.
- Add ethanol (300ml) and continue stirring at 45-50°C for 1 hour.

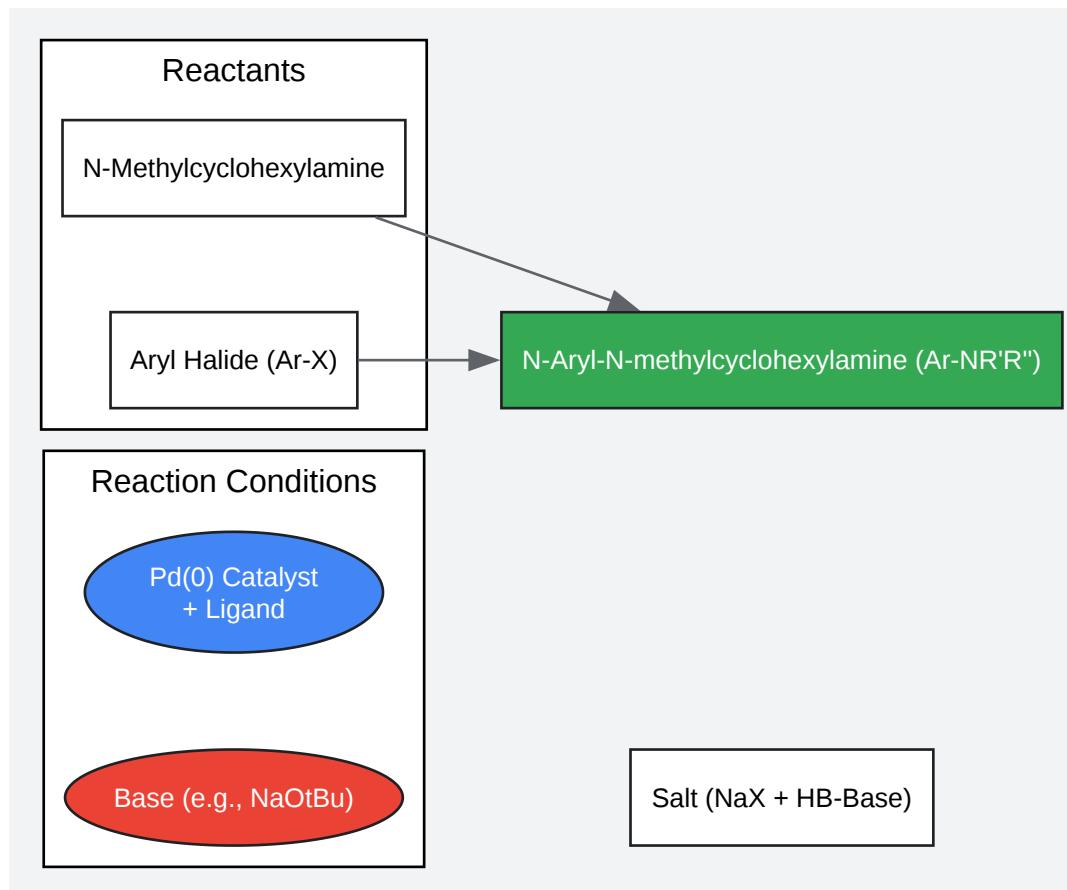
- Filter the hot solution and collect the filtrate.
- To the filtrate, add more ethanol (200ml) and adjust the pH to 4 with hydrochloric acid.
- Stir the mixture at room temperature for 12 hours.
- Concentrate the filtrate and separate the product by column chromatography.
- Solidify the product from acetonitrile and dry to obtain the final compound.

Quantitative Data:

Table 3: Synthesis of a Bromhexine Impurity

Product	Starting Materials	Reagents/Solvents	Reaction Conditions	Yield	Reference
N,N-bis(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chloride	N-Methylcyclohexylamine, 2,4-dibromo-6-chloromethyl aniline	Ethanol, HCl, Acetonitrile	45-50°C, 3h then 1h; RT, 12h	14g	

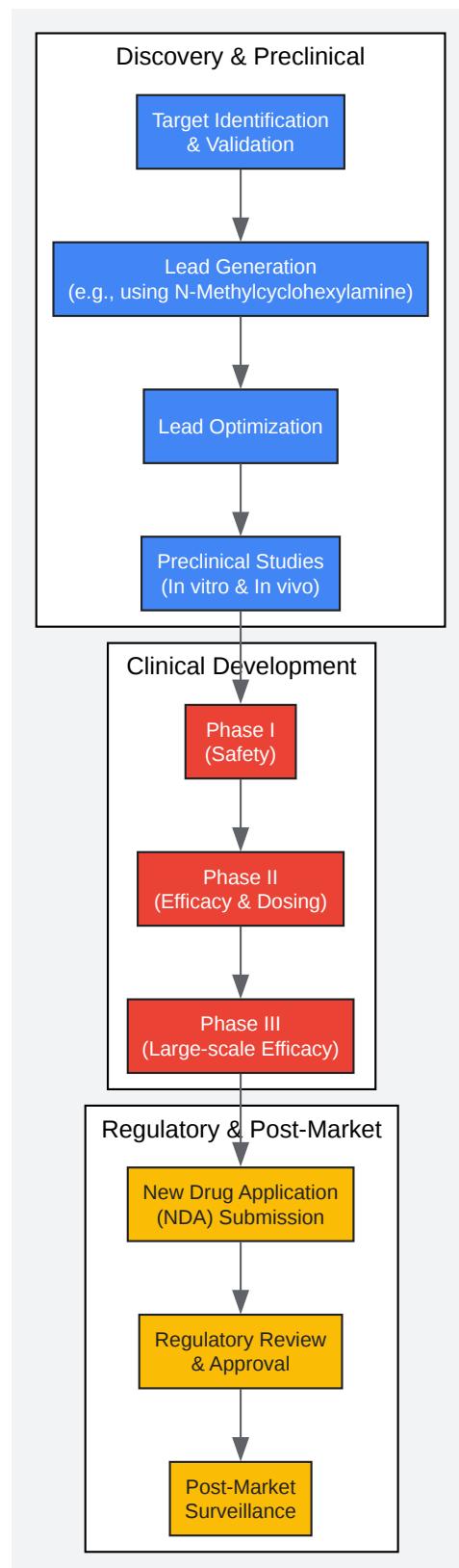
Applications in Drug Discovery and Development


N-Methylcyclohexylamine is a valuable building block in the synthesis of various pharmaceutical compounds. Its incorporation into drug candidates can influence their physicochemical properties, such as lipophilicity and basicity, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

Role in the Synthesis of Kinase Inhibitors and Antituberculosis Agents

While specific protocols involving **N-Methylcyclohexylamine** in the synthesis of MPS1 kinase inhibitors and antituberculosis agents are not readily available in the public domain, its

structural motif is present in various reported bioactive molecules. The general synthetic strategies for these classes of compounds often involve the coupling of a heterocyclic core with various amines to explore the structure-activity relationship (SAR). **N-Methylcyclohexylamine** represents a readily available secondary amine that can be utilized in such synthetic campaigns.


For example, the synthesis of many kinase inhibitors involves a Buchwald-Hartwig amination reaction to form a key C-N bond between a heteroaryl halide and an amine.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Similarly, the synthesis of pyrazinamide derivatives, a class of antituberculosis agents, often involves the amidation of a pyrazinecarboxylic acid derivative with an amine.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: A simplified workflow for drug discovery and development.

Conclusion

N-Methylcyclohexylamine is a valuable and versatile secondary amine in organic synthesis. Its utility as a key intermediate in the preparation of pharmaceuticals and other fine chemicals is well-established. The protocols and information provided herein serve as a resource for chemists to facilitate its application in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Methylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals - X-Chem [x-chemrx.com]
- 6. prepchem.com [prepchem.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions | MDPI [mdpi.com]
- 10. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [N-Methylcyclohexylamine: A Versatile Reagent in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046574#n-methylcyclohexylamine-as-a-reagent-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com